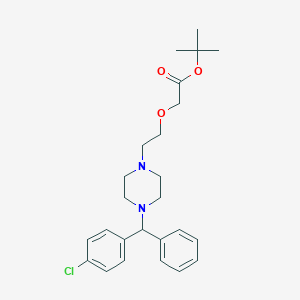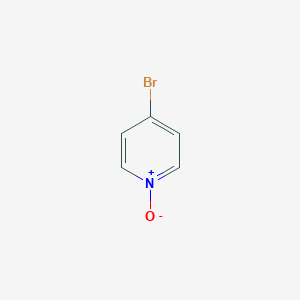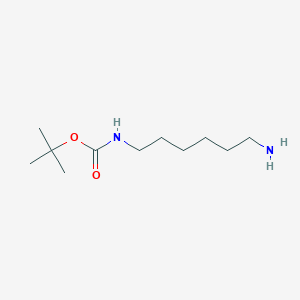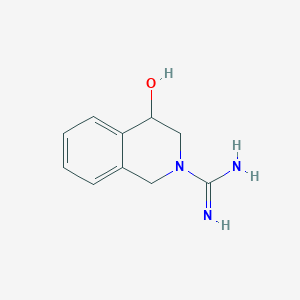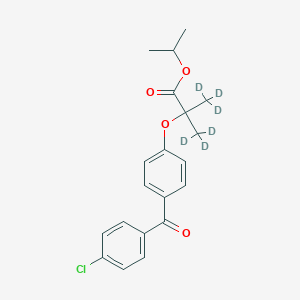
Fenofibrate-d6
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Fenofibrate-d6, a deuterated version of fenofibrate, involves the introduction of deuterium atoms into the fenofibrate molecule. This modification can potentially enhance the metabolic stability of the drug, allowing for detailed pharmacokinetic studies. Although specific synthesis pathways for Fenofibrate-d6 are not detailed in the reviewed literature, general synthesis approaches for deuterated compounds involve the use of deuterium-labeled reagents or solvents in the chemical synthesis process.
Molecular Structure Analysis
Fenofibrate's molecular structure is characterized by its fibric acid moiety, which is essential for its lipid-modifying action. The molecule also contains a phenoxy group and an isopropyl group, contributing to its pharmacodynamic properties. The introduction of deuterium atoms in Fenofibrate-d6 likely occurs at specific positions in the molecule to study the drug's metabolism without altering its pharmacological activity. The structural analysis of fenofibrate and its derivatives, including Fenofibrate-d6, can be performed using techniques like infrared and Raman spectroscopy, combined with computational methods such as density functional theory (DFT) calculations to investigate their conformational and electronic properties.
Chemical Reactions and Properties
Fenofibrate undergoes various chemical reactions in the body to exert its therapeutic effects. It is primarily metabolized by esterases to its active metabolite, fenofibric acid. The introduction of deuterium atoms in Fenofibrate-d6 may affect its metabolic rate, offering insights into the drug's pharmacokinetics. Fenofibrate's interactions with PPARα lead to modifications in gene expression that regulate lipid metabolism, inflammation, and oxidative stress.
Physical Properties Analysis
The physical properties of fenofibrate, such as solubility, melting point, and crystallinity, influence its pharmaceutical formulation and bioavailability. Deuteration may impact these properties by altering intermolecular forces and stability. Studies on fenofibrate's solid-state forms, including crystalline and amorphous states, reveal insights into its physicochemical characteristics and the implications for drug delivery and efficacy.
Chemical Properties Analysis
Fenofibrate's chemical properties, including its reactivity and stability, are crucial for its biological activity and therapeutic effects. The activation of PPARα by fenofibrate leads to a cascade of biochemical events that modulate lipid levels and inflammatory responses. The chemical properties of Fenofibrate-d6, particularly its stability and interaction with biological molecules, are critical for understanding the drug's mechanism of action and optimizing its clinical use.
- Structure and biochemical effects of fenofibrate (Hans U. Kloer, 1987)
- Sericin/Poly(ethylcyanoacrylate) Nanospheres for Enhanced Bioefficacy of Fenofibrate: In Vitro and In Vivo Studies (O. I. Parisi et al., 2015)
- Electronic structure and UV spectrum of fenofibrate in solutions (Yuan Le et al., 2008)
- Understanding the solid-state forms of fenofibrate--a spectroscopic and computational study (A. Heinz et al., 2009)
Applications De Recherche Scientifique
1. Application in Gliomas Treatment
- Summary of the Application: Fenofibrate, a fibric acid derivative known for its lipid-lowering effect, has been found to inhibit the proliferation of gliomas when combined with si-HOTAIR . Gliomas are the most common primary brain tumor, making up about 80% of all primary malignant brain tumors .
- Methods of Application: The study involved analyzing the TCGA database and found a significant negative correlation between the long noncoding RNA (lncRNA) HOTAIR and PPARα. The molecular mechanism by which lncRNA HOTAIR regulates PPARα was explored in cell lines in vitro and in a nude mouse glioma model in vivo .
- Results: After knockdown of the expression of HOTAIR in gliomas, the expression of PPARα was significantly upregulated, and the invasion and proliferation ability of gliomas were obviously inhibited. When glioma cells were treated with both the PPARα agonist fenofibrate and si-HOTAIR, the proliferation and invasion of glioma cells were significantly inhibited .
2. Application in Enhancing Pharmaceutical Properties
- Summary of the Application: Fenofibrate has been used to increase the aqueous solubility and dissolution rate of poorly aqueous soluble drugs by formulating and evaluating its cocrystals with benzoic acid (BZ) as a coformer .
- Methods of Application: The drug and coformer were cocrystallized using the solvent drop grinding method. Fourier transformation infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) techniques were used for analysis of cocrystals .
- Results: The in vitro dissolution profile of cocrystals, pure drug, their physical mixture, and marketed formulation was found to be 89%, 39%, 47%, and 61%, respectively. An enhanced anti-hyperlipidaemic activity of cocrystals was found compared to pure drug .
3. Application in Lipid Efficacy
- Summary of the Application: Fenofibrate has been used in the treatment of various lipid disorders since its clinical introduction in 1975 . It has a direct effect on lowering the cholesterol, triglycerides, and LDL (low-density lipids), VLDL (very-low-density lipids) along with raising the level of HDL (high-density lipids) in blood .
- Methods of Application: Various studies have been conducted to compare the efficacy and safety of statin and fibrate monotherapy . These studies involve randomized trials of statin and fibrate monotherapy and report mortality or a cardiovascular event .
4. Application in Cardiovascular Diseases
- Summary of the Application: Fenofibrate therapy has been associated with reduced cardiovascular disease in study participants with dyslipidemia, defined as triglyceride levels greater than 204 mg/dL and high-density lipoprotein cholesterol levels less than 34 mg/dL . It has been used in the treatment of various lipid disorders since its clinical introduction in 1975 .
- Methods of Application: Various studies have been conducted to compare the efficacy and safety of statin and fibrate monotherapy . These studies involve randomized trials of statin and fibrate monotherapy and report mortality or a cardiovascular event .
5. Application in Diabetes
- Summary of the Application: Fenofibrate has been found to be beneficial in long-term therapy for people with Type 2 Diabetes and Renal Impairment . It has been used in the treatment of various lipid disorders since its clinical introduction in 1975 .
- Methods of Application: The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study was conducted to determine whether early intervention with fenofibrate could prevent cardiovascular events in middle-aged to elderly patients with type 2 diabetes, with or without preexisting valvular disease or lipid abnormalities .
- Results: The FIELD study found that patients with type 2 diabetes who took fenofibrate for 5 years had significant reductions in total cardiovascular disease events, particularly nonfatal myocardial infarction (MI) and coronary revascularization .
6. Application in Obesity
- Summary of the Application: Fenofibrate has been found to regulate visceral obesity and nonalcoholic fatty liver disease via adipose tissue PPARα activation in female ovariectomized (OVX) C57BL/6J mice fed a high-fat diet (HFD), a mouse model of obese postmenopausal women .
- Methods of Application: The study involved the use of female ovariectomized (OVX) C57BL/6J mice fed a high-fat diet (HFD). The mice were treated with fenofibrate and the effects on visceral obesity and nonalcoholic fatty liver disease were observed .
- Results: Fenofibrate reduced body weight gain, visceral adipose tissue mass, and visceral adipocyte size in HFD-fed obese OVX mice. In addition, plasma levels of alanine aminotransferase and aspartate aminotransferase, as well as free fatty acids, triglycerides, and total cholesterol, were decreased. Fenofibrate also inhibited hepatic lipid accumulation and infiltration of macrophages .
4. Application in Liver Diseases
- Summary of the Application: Fenofibrate has been found to alleviate liver fibrosis by inhibiting the activation of hepatic stellate cells and extracellular matrix formation . This action is most likely associated with autophagy and oxidative stress by regulating PPAR-α and TGF-β1/Smad pathway .
- Methods of Application: The study involved the use of a mouse model to investigate the effects of fenofibrate on liver fibrosis .
- Results: Results revealed that fenofibrate alleviated liver fibrosis . This may provide a therapeutic option for hepatic fibrosis .
5. Application in Kidney Diseases
- Summary of the Application: Fenofibrate has been found to be beneficial in reducing cardiovascular outcomes and the progression of renal disease among patients with type 2 diabetes not yet requiring dialysis . It also decreases glomerular and tubular atrophy and necrosis induced by cisplatin in rat kidney when administered at a dose of 100 mg/kg .
- Methods of Application: Various studies have been conducted to investigate the effects of fenofibrate on kidney diseases .
- Results: Fenofibrate treatment led to improvements in kidney function, the greatest benefit seen in patients with higher baseline kidney function values .
6. Application in Metabolic Syndrome
- Summary of the Application: Fenofibrate has been found to be beneficial in the treatment of dyslipidemia, especially among those with Metabolic Syndrome . It has been used in the treatment of various lipid disorders since its clinical introduction in 1975 .
- Methods of Application: The study involved the use of a large administrative database that included more than 1.5 million Japanese patients .
- Results: The risk of major cardiovascular events was significantly lower with fenofibrate as add-on to statin treatment than with statin treatment alone .
Safety And Hazards
Orientations Futures
Emerging evidence suggests a potential role for fenofibrate in the prevention of progression of diabetic retinopathy (DR), especially in patients with cardiovascular risk, and pre-existing mild-to-moderate DR . Further clinical trials are needed to establish the benefits of fenofibrate in other forms of diabetes, including type 1 diabetes .
Propriétés
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTINGFKWWXKFG-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648850 | |
| Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenofibrate-d6 | |
CAS RN |
1092484-56-4 | |
| Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

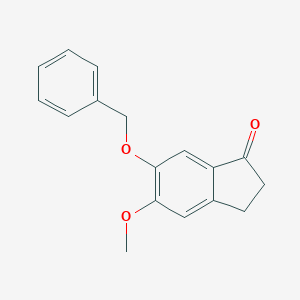
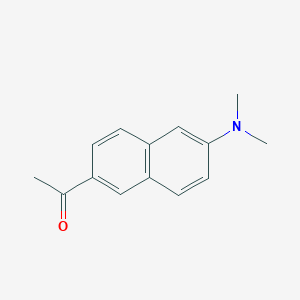
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)
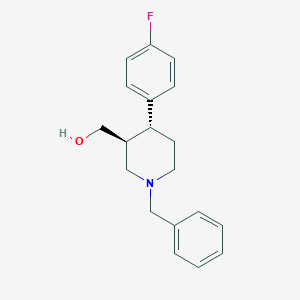
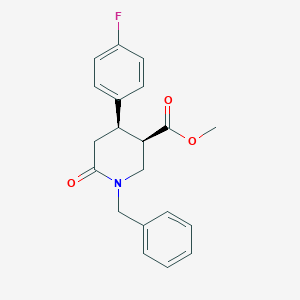
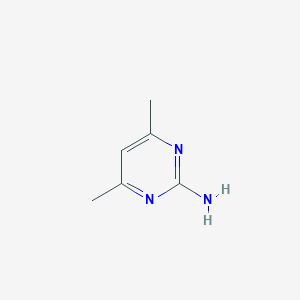
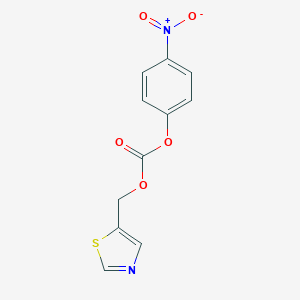

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)
